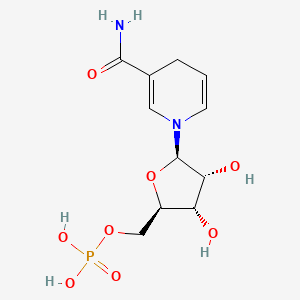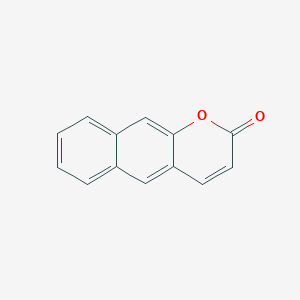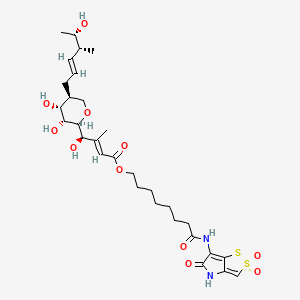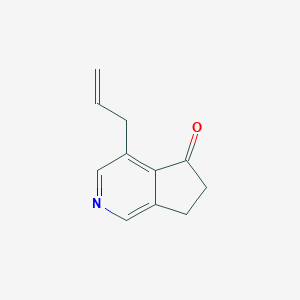
1-Phenanthryl hydrogen sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-phenanthryl hydrogen sulfate is a phenanthryl hydrogen sulfate. It is a conjugate acid of a 1-phenanthryl sulfate.
Wissenschaftliche Forschungsanwendungen
1. Analytical Chemistry Applications
- Tin (II)-Strong Phosphoric Acid, a reagent for determining sulfate by reducing it to hydrogen sulfide, has been developed, allowing rapid and simple sulfate determination in various sulfates with satisfactory results (Kiba, Takagi, Yoshimura, & Kishi, 1955).
2. Materials Science and Supramolecular Chemistry
- The three-dimensional supramolecular compound [Cd(phen)(H2O)2SO4] n demonstrates strong fluorescent emission, indicating potential as a photoactive material (Bie, Ji, Yu, Wang, Lu, & Xu, 2006).
- 1,10-Phenanthrolinium cations have been used to design ionic liquid crystals, exhibiting mesomorphic behavior with potential applications in various fields (Cardinaels, Lava, Goossens, Eliseeva, & Binnemans, 2011).
3. Biological and Environmental Applications
- Biological sulfate reduction, an important process for treating sulfate-rich wastewaters, relies on various electron donors for converting sulfate to hydrogen sulfide, offering a treatment method for metal-containing wastewater (Liamleam & Annachhatre, 2007).
- Research on GdIII coordination polymers, such as [Gd2(SO4)3(phen)2(H2O)2]n, has revealed large magnetic entropy changes, suggesting their use as cryogenic magnetic refrigerants (Zheng et al., 2017).
- The use of sulfate-reducing bacteria for environmental remediation technologies has been evaluated, highlighting their potential in the removal of heavy metals and metalloids from polluted sites (Briones-Gallardo, Escot-Espinoza, & Cervantes-González, 2017).
4. Catalysis and Chemical Synthesis
- Hydrogenation of olefins using ligand-stabilized palladium nanoparticles in an ionic liquid, with phenanthroline ligands, showcases a reusable and effective method for hydrogenation reactions (Huang et al., 2003).
Eigenschaften
Molekularformel |
C14H10O4S |
|---|---|
Molekulargewicht |
274.29 g/mol |
IUPAC-Name |
phenanthren-1-yl hydrogen sulfate |
InChI |
InChI=1S/C14H10O4S/c15-19(16,17)18-14-7-3-6-12-11-5-2-1-4-10(11)8-9-13(12)14/h1-9H,(H,15,16,17) |
InChI-Schlüssel |
KSLTXOSGWUKDQR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC=C3OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-Amino-4-(2-{[2-(3,4-dimethoxy-phenyl)-ethyl]-methyl-amino}-ethoxy)-phenyl]-methanesulfonamide](/img/structure/B1240918.png)

![2-[(4S)-4-amino-5-[3-(3-aminopropylamino)propylamino]pentyl]guanidine](/img/structure/B1240921.png)





![(NE)-N-[1-(propan-2-ylamino)-3-(2-prop-2-enylphenoxy)propan-2-ylidene]hydroxylamine;hydrochloride](/img/structure/B1240929.png)

![3,3,14-Trimethyl-6-methoxy-3,14-dihydro-7H-4-oxa-14-azabenzo[a]naphthacene-7-one](/img/structure/B1240932.png)


![2-Propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-5-[2-(2,2,2-trifluoroacetyl)pyrrol-1-yl]imidazole-4-carboxylic acid](/img/structure/B1240939.png)